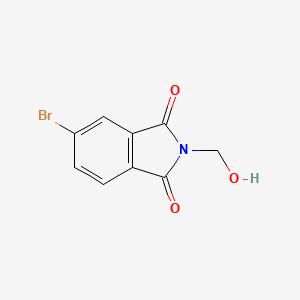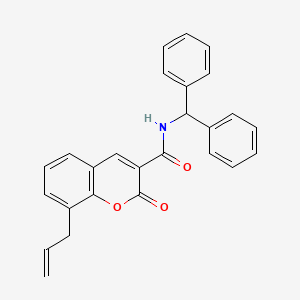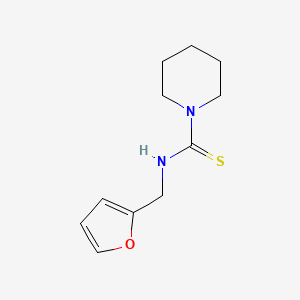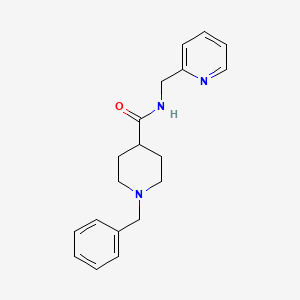![molecular formula C14H9IN2OS B5004859 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol](/img/structure/B5004859.png)
2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol typically involves the diazotization of 4-iodoaniline followed by a coupling reaction with 1-benzothiophen-3-ol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biological probe due to its azo linkage.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromophenyl)diazenyl]-1-benzothiophen-3-ol
- 2-[(4-Chlorophenyl)diazenyl]-1-benzothiophen-3-ol
- 2-[(4-Methylphenyl)diazenyl]-1-benzothiophen-3-ol
Uniqueness
2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential applications in various fields. The iodine atom also contributes to the compound’s distinct physical and chemical properties compared to its bromine, chlorine, and methyl analogs.
Propiedades
IUPAC Name |
2-[(4-iodophenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-17-14-13(18)11-3-1-2-4-12(11)19-14/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXTPUVHACWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5004788.png)


![N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide](/img/structure/B5004808.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B5004842.png)

![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B5004844.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5004852.png)

![6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5004876.png)
